[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. AM2201 N-(2-fluoropentyl) isomer differs structurally from AM2201 by having fluorine at the 2 position rather than the 5 position of the pentyl chain. The physiological and toxicological properties of this compound have not been reported. This product is intended for forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1800102-24-2
VCID:
VC0163927
InChI:
InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3
SMILES:
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F
Molecular Formula:
C24H22FNO
Molecular Weight:
359.4 g/mol
[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
CAS No.: 1800102-24-2
Cat. No.: VC0163927
Molecular Formula: C24H22FNO
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. AM2201 N-(2-fluoropentyl) isomer differs structurally from AM2201 by having fluorine at the 2 position rather than the 5 position of the pentyl chain. The physiological and toxicological properties of this compound have not been reported. This product is intended for forensic applications. |
|---|---|
| CAS No. | 1800102-24-2 |
| Molecular Formula | C24H22FNO |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3 |
| Standard InChI Key | UYTSDBWWEGEPLY-UHFFFAOYSA-N |
| SMILES | CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
| Canonical SMILES | CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
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